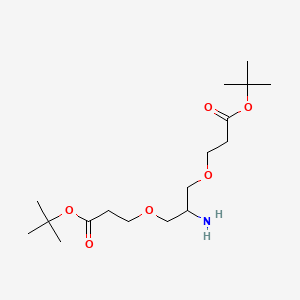

NH-bis(C1-PEG1-Boc)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NH-bis(C1-PEG1-Boc): is a polyethylene glycol-based PROTAC linker. It is an alkyl/ether-based compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(C1-PEG1-Boc) involves the reaction of tert-butyl 3- [2-amino-3- [3- [ (2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate with polyethylene glycol derivatives. The reaction typically occurs under mild conditions with the use of appropriate solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of NH-bis(C1-PEG1-Boc) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: NH-bis(C1-PEG1-Boc) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

PROTAC Development

One of the primary applications of NH-bis(C1-PEG1-Boc) is in the synthesis of PROTACs. PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific target proteins, thereby facilitating their ubiquitination and subsequent proteasomal degradation. The linker provided by NH-bis(C1-PEG1-Boc) is crucial for connecting the ligand that targets the E3 ligase with the ligand that binds to the target protein .

Key Features:

- Mechanism : The compound exploits the ubiquitin-proteasome system to selectively degrade target proteins, which is advantageous in therapeutic contexts where traditional inhibitors may fail due to compensatory mechanisms .

- Applications : Used in research focused on cancer therapy, neurodegenerative diseases, and other conditions where targeted protein degradation can provide therapeutic benefits .

Bioconjugation

NH-bis(C1-PEG1-Boc) is also employed in bioconjugation processes, where it modifies biomolecules such as proteins and nucleic acids. This modification enhances their solubility and stability, which is critical for both in vitro and in vivo applications.

Applications Include:

- Antibody-Drug Conjugates (ADCs) : The compound aids in linking cytotoxic drugs to antibodies, improving the delivery of therapeutic agents directly to cancer cells while minimizing systemic toxicity .

- Gene Delivery Systems : By modifying nucleic acids, NH-bis(C1-PEG1-Boc) enhances the efficiency of gene delivery vectors, facilitating gene therapy approaches .

Solubility and Stability

The hydrophilic nature of the PEG component significantly improves the water solubility of NH-bis(C1-PEG1-Boc). This property is vital for its application in biological systems, where solubility can influence bioavailability and efficacy.

Cellular Effects

Research indicates that NH-bis(C1-PEG1-Boc) can modulate cellular signaling pathways, impacting gene expression related to cell proliferation and apoptosis. This modulation can enhance therapeutic outcomes by improving drug delivery mechanisms .

Case Study 1: Cancer Therapeutics

In a recent study focusing on cancer treatment, researchers utilized NH-bis(C1-PEG1-Boc) as part of a PROTAC designed to degrade an oncogenic protein. The results demonstrated significant tumor regression in preclinical models, highlighting the potential of this compound in targeted cancer therapies .

Case Study 2: Gene Therapy Applications

Another study explored the use of NH-bis(C1-PEG1-Boc) in enhancing nucleic acid delivery systems. By conjugating this linker to plasmid DNA, researchers observed improved transfection rates in various cell lines, suggesting its utility in gene therapy applications aimed at genetic disorders .

Mecanismo De Acción

NH-bis(C1-PEG1-Boc) functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

- NH-bis(C2-PEG2-Boc)

- NH-bis(C3-PEG3-Boc)

- NH-bis(C4-PEG4-Boc)

Comparison: NH-bis(C1-PEG1-Boc) is unique due to its specific polyethylene glycol chain length and functional groups, which provide distinct properties and reactivity compared to other similar compounds. The choice of linker length and composition can significantly impact the efficiency and selectivity of PROTACs in targeting and degrading specific proteins .

Actividad Biológica

NH-bis(C1-PEG1-Boc) is a specialized compound that serves as a versatile linker in bioconjugation and drug delivery applications. Its structure includes polyethylene glycol (PEG) components, which enhance the solubility and stability of biomolecules. This article explores the biological activity of NH-bis(C1-PEG1-Boc), focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C17H33N O6

Molecular Weight: 347.45 g/mol

CAS Number: 2171072-53-8

The compound features a branched PEG structure with terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group allows for controlled reactions, making NH-bis(C1-PEG1-Boc) suitable for various chemical modifications in biological contexts .

NH-bis(C1-PEG1-Boc) operates primarily through its ability to modify proteins and peptides. This modification enhances the pharmacokinetics and bioavailability of drugs by improving their solubility and stability in biological environments. The compound's hydroxy and amino groups facilitate conjugation with other biomolecules, which is crucial for developing effective drug delivery systems .

Biological Activity

The biological activity of NH-bis(C1-PEG1-Boc) is significant due to its role as a PEG linker. Key aspects include:

- Enhanced Solubility: The PEG moiety increases the solubility of hydrophobic drugs, facilitating their administration and absorption.

- Stability Improvement: PEGylation protects biomolecules from proteolytic degradation, extending their circulatory half-life in vivo .

- Bioconjugation Applications: NH-bis(C1-PEG1-Boc) is utilized in synthesizing protein conjugates and PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system .

Applications in Research and Medicine

NH-bis(C1-PEG1-Boc) has diverse applications across several fields:

- Drug Delivery Systems: By improving the pharmacokinetics of therapeutic agents, it enhances their efficacy in clinical settings.

- Bioconjugation Strategies: It serves as a linker for attaching drugs to targeting moieties, thereby increasing the specificity of therapeutic interventions.

- Protein Modification: The compound is employed in modifying antibodies and other proteins to improve their performance in diagnostics and therapeutics .

Comparative Analysis

To highlight the unique properties of NH-bis(C1-PEG1-Boc), a comparison with similar compounds is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-bis(PEG2-Azide) | Contains azide groups | Utilized in click chemistry for efficient conjugation |

| N-boc-N-bis(PEG1-OH) | Hydroxy groups without Boc protection | More reactive due to unprotected hydroxy groups |

| N-bis(PEG2-Propargyl) | Propargyl functional group | Used extensively in click chemistry applications |

NH-bis(C1-PEG1-Boc) stands out due to its dual functionality as both a linker and protective group, providing versatility that enhances its application scope in pharmaceutical development .

Case Studies

Recent studies have demonstrated the effectiveness of NH-bis(C1-PEG1-Boc) in various experimental settings:

- Study on Protein Stability: A study illustrated that proteins modified with NH-bis(C1-PEG1-Boc) exhibited significantly longer half-lives compared to non-modified counterparts, confirming its role in enhancing stability against enzymatic degradation.

- PROTAC Development: Research involving PROTACs synthesized using NH-bis(C1-PEG1-Boc) showed promising results in selectively degrading target proteins, highlighting its potential in targeted cancer therapies.

Propiedades

IUPAC Name |

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO6/c1-16(2,3)23-14(19)7-9-21-11-13(18)12-22-10-8-15(20)24-17(4,5)6/h13H,7-12,18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILKOSHNGXUCTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.